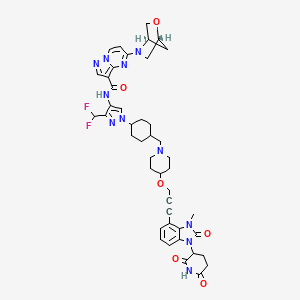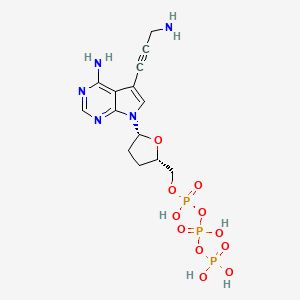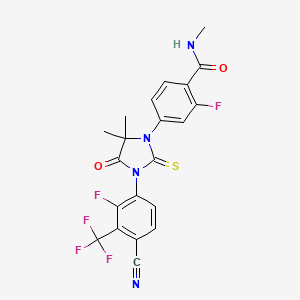![molecular formula C24H30ClN7O3S B11931310 N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)
N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Presatovir is an antiviral drug developed for the treatment of respiratory syncytial virus. It acts as a fusion inhibitor and has shown promising results in Phase II clinical trials . The compound is known for its ability to significantly reduce nasal viral load, signs, and symptoms of respiratory syncytial virus infection .
Vorbereitungsmethoden
The synthesis of Presatovir involves multiple steps, including the formation of a piperidine ring substituted at the 1-position with a benzoyl group. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product . Industrial production methods for Presatovir are designed to ensure high yield and purity, often involving large-scale chemical reactors and stringent quality control measures .
Analyse Chemischer Reaktionen
Presatovir undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of Presatovir can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Presatovir has a wide range of scientific research applications. In chemistry, it is used as a model compound to study fusion inhibition mechanisms. In biology, it is employed to investigate the effects of respiratory syncytial virus on cellular processes. In medicine, Presatovir is being explored as a potential treatment for respiratory syncytial virus infections, particularly in immunocompromised patients . Additionally, it has industrial applications in the development of antiviral therapies and drug resistance studies .
Wirkmechanismus
Presatovir exerts its effects by inhibiting the fusion glycoprotein F0 of the human respiratory syncytial virus. This inhibition prevents the virus from entering host cells, thereby reducing viral replication and spread . The molecular targets involved in this mechanism include the fusion protein of the virus, which is essential for viral entry into host cells .
Vergleich Mit ähnlichen Verbindungen
Presatovir is unique among antiviral drugs due to its specific targeting of the fusion glycoprotein F0 of the human respiratory syncytial virus. Similar compounds include Palivizumab, Lumicitabine, and Ziresovir, which also target respiratory syncytial virus but through different mechanisms . For instance, Palivizumab is a monoclonal antibody that binds to the fusion protein, while Lumicitabine and Ziresovir inhibit viral replication through different pathways.
Eigenschaften
Molekularformel |
C24H30ClN7O3S |
|---|---|
Molekulargewicht |
532.1 g/mol |
IUPAC-Name |
N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3 |
InChI-Schlüssel |
GOFXWTVKPWJNGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


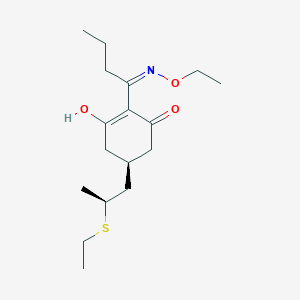
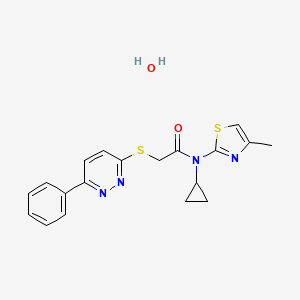
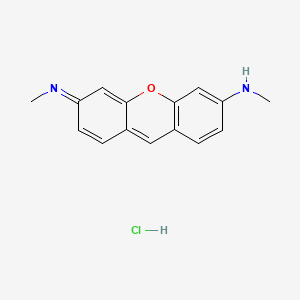
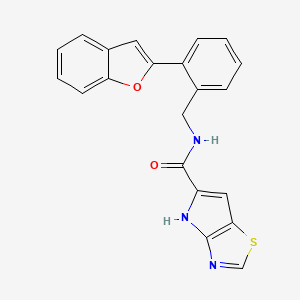
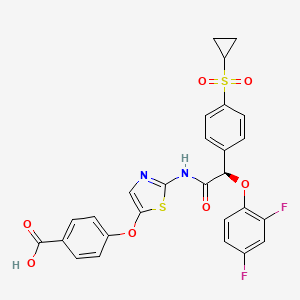
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)

